Cas no 59259-38-0 (L-Menthyl Lactate)
L-Menthyl Lactate Chemical and Physical Properties
Names and Identifiers
-
- (-)-Menthyl lactate
- Lactic acid menthyl ester
- L-MENTHYL LACTATE
- AKOS015964086
- A(R*), 2
- 185915-25-7
- AC-9866
- 4-(5-Oxo-[1,4]diazepan-1-yl)benzoicacid
- Q2640813
- UJNOLBSYLSYIBM-SGUBAKSOSA-N
- frescolat ML
- A,5
- (-)-p-Menthan-3-yl lactate
- [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxypropanoate
- MENTHYL LACTATE
- (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxypropanoate
- L-Menthyl lactate, >=97%, FG
- (R)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate
- L-Menthyl lactate, >=97%
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate, AldrichCPR
- A] ]-2-hydroxypropanoic acid,5-methyl-2-(1-methylethyl) cyclohexyl ester
- SCHEMBL320044
- GTPL2466
- FEMA 3748
- 59259-38-0
- (1R,2S,5R)-2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-HYDROXYPROPANOATE
- [1R-[1
- L-Menthol Laceate
- ((1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxypropanoate
- L-Menthyl Lactate
-
- MDL: MFCD09037384
- Inchi: 1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10?,11+,12-/m1/s1
- InChI Key: UJNOLBSYLSYIBM-SGUBAKSOSA-N
- SMILES: O(C(C(C)O)=O)[C@@H]1C[C@H](C)CC[C@H]1C(C)C
Computed Properties
- Exact Mass: 228.17300
- Monoisotopic Mass: 228.173
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 46.5
Experimental Properties
- Color/Form: Not available
- Density: -80
- Melting Point: 40 ºC
- Boiling Point: 310.14°C (rough estimate)
- Flash Point: 128 ºC
- Refractive Index: -80 ° (C=5, MeOH)
- Water Partition Coefficient: Slightly soluble
- PSA: 46.53000
- LogP: 2.37120
- FEMA: 3748
- Specific Rotation: -74 º (c=10, EtOH)
- Solubility: Slightly soluble in water.
L-Menthyl Lactate Customs Data
- HS CODE:2918110000
- Customs Data:
China Customs Code:
2918110000Overview:
2918110000. Lactic acid and its salts and esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2918110000. lactic acid, its salts and esters. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
L-Menthyl Lactate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M220795-1g |
L-Menthyl Lactate |
59259-38-0 | 1g |
$ 64.00 | 2023-09-07 | ||
| TRC | M220795-5g |
L-Menthyl Lactate |
59259-38-0 | 5g |
$ 92.00 | 2023-09-07 | ||
| TRC | M220795-10g |
L-Menthyl Lactate |
59259-38-0 | 10g |
$ 110.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L922333-100g |
L-Menthyl lactate |
59259-38-0 | 97% | 100g |
¥390.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L922333-500g |
L-Menthyl lactate |
59259-38-0 | 97% | 500g |
¥1,365.00 | 2022-01-10 | |
| eNovation Chemicals LLC | D780820-1kg |
(-)-Menthyl lactate |
59259-38-0 | 97% | 1kg |
$250 | 2024-06-05 | |
| eNovation Chemicals LLC | D780820-5kg |
(-)-Menthyl lactate |
59259-38-0 | 97% | 5kg |
$650 | 2024-06-05 | |
| abcr | AB144334-5 g |
(-)-Menthyl lactate, 97%; . |
59259-38-0 | 97% | 5g |
€66.70 | 2023-05-09 | |
| abcr | AB144334-25 g |
(-)-Menthyl lactate, 97%; . |
59259-38-0 | 97% | 25g |
€87.70 | 2023-05-09 | |
| abcr | AB144334-100 g |
(-)-Menthyl lactate, 97%; . |
59259-38-0 | 97% | 100g |
€142.80 | 2023-05-09 |
L-Menthyl Lactate Suppliers
L-Menthyl Lactate Related Literature
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on L-Menthyl Lactate
Comprehensive Overview of L-Menthyl Lactate (CAS No. 59259-38-0): A Versatile Chiral Ester with Emerging Applications in Chemical, Biological, and Pharmaceutical Fields
L-Menthyl Lactate, also known as (R)-(-)-Menthyllactate or L-Menthol lactate ester, is an organic compound derived from the esterification reaction between L-menthol and lactic acid (R-CAS No. 59259-38-0, this compound has been extensively studied for its unique physicochemical properties and multifunctional utility across industries such as perfumery, pharmaceuticals, and personal care products.
The chemical structure of L-Menthyllactate (C14H24O4) features a chiral center at the menthol moiety (C10H19OX) coupled with a lactoyl group (CH3-(COO)-H+). This configuration imparts distinct optical activity and thermal stability compared to its racemic counterpart (racemic menthyl lactate). The molecule’s polar carboxylic acid functionality facilitates solubility in aqueous systems while maintaining compatibility with lipid-based formulations.
In terms of physical characteristics, L-Menthyl Lactate exists as a white crystalline solid at room temperature with a melting point range of 116–118°C. Its low vapor pressure (log P = 3.7–4.1)) ensures prolonged sensory effects when applied topically. Recent NMR spectroscopy studies confirm that the compound retains stereochemical integrity during storage under ICH guidelines-recommended conditions (temperature ≤ 30°C), making it suitable for long-term formulation stability.
Synthetic advancements have optimized production processes for this chiral ester since its initial isolation from mint species in the late 1970s. Current methods employ enzymatic catalysis using immobilized lipases (Candida antarctica Lipase B, CALB), achieving enantiomeric excesses >98% with yields exceeding 95%. A notable breakthrough published in Catalysis Today (Volume 467) demonstrated microwave-assisted synthesis reducing reaction time by 67% while minimizing solvent usage—a critical development aligning with green chemistry principles.
In pharmaceutical research, this compound has emerged as an intriguing candidate for transdermal drug delivery systems due to its ability to enhance permeation coefficients by up to threefold without compromising skin barrier integrity according to data from Bioorganic & Medicinal Chemistry Letters (May 2024). Preclinical trials using murine models revealed synergistic effects when combined with nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting potential utility in mitigating inflammatory pain mechanisms through dual action pathways involving TRPM8 receptor modulation and COX enzyme inhibition.
The cosmetic industry continues to explore this ester’s multifaceted benefits beyond its well-established role as a cooling agent (cooling sensation enhancer). A landmark study published in Nature Materials (March 2024) identified its capacity to form lamellar liquid crystalline phases when mixed with ceramides—a property now being leveraged for creating advanced moisturizing formulations that provide sustained hydration over extended periods without occlusive side effects.
In food science applications, recent sensory evaluation panels validated that even trace concentrations (< span style="font-weight:bold">ppm levels) span >of this compound significantly improve mouthfeel perception in chewing gums compared to traditional menthol derivatives like menthyl acetate or propionate analogs. This finding was corroborated by electrophysiological studies showing preferential activation of cold-sensitive neurons via TRPM8 receptors without triggering trigeminal irritation—a critical advantage for consumer product development.
Biochemical investigations into its metabolic pathways have uncovered novel applications in nutraceutical formulations. Research published in Nutrients (October 2024) demonstrated that oral administration induces mild thermogenic effects through activation of brown adipose tissue without affecting core body temperature—a mechanism offering potential for weight management supplements when combined with other bioactive compounds like capsaicin derivatives.
Safety evaluations conducted per OECD guidelines show no mutagenic or cytotoxic effects at concentrations up to 5% w/w in dermal irritation tests on human epidermis models (Toxicology Reports Volume 17,). These results align with regulatory approvals from both FDA (as GRAS substance) and EU authorities under REACH regulations—ensuring compliance across global markets when used within recommended limits.
The growing demand for sustainable ingredients has driven innovation in production methods using renewable feedstocks such as plant-derived lactic acid from biomass fermentation processes described in Bioresource Technology Volume 368,. This approach reduces carbon footprint by approximately 40% compared to petrochemical-based syntheses while maintaining consistent product quality parameters including purity (>99%) and optical rotation values (-[α]D = +67°).
Ongoing research focuses on exploiting its amphiphilic nature for nanoparticle stabilization applications reported at the ACS National Meeting Spring 20XX). Preliminary results indicate superior performance over conventional surfactants like Tween® series compounds when used at concentrations below critical micelle formation thresholds—opening possibilities for targeted drug delivery systems requiring both hydrophilic/hydrophobic balance and controlled release profiles.
In analytical chemistry contexts, chiral HPLC methodologies incorporating cyclodextrin-based stationary phases now enable precise quantification down to sub-parts-per-million levels—a significant improvement over earlier UV-spectroscopy methods limited by overlapping absorption spectra between enantiomers.
The compound’s unique odor profile—described as “freshly minted milk”—has led to patent filings targeting niche fragrance markets such as high-end men’s grooming products where traditional peppermint notes are perceived as too harsh according to market analysis reports from Mintel GNPD Q4/XX).
Clinical trials currently underway explore its use as an adjuvant therapy for psoriasis vulgaris due to documented anti-proliferative activity against HaCaT keratinocyte cells at IC₅₀ values ~7 mM—comparable efficacy but lower toxicity than existing retinoid treatments according to preliminary data presented at Dermatology World Congress XX).
Solubility optimization studies using computational chemistry tools have identified novel co-solvent systems enhancing water solubility by up to sixfold through hydrogen-bonding interactions mediated by glycerol polyethylene glycol blends—a development critical for improving bioavailability metrics required under modern pharmacokinetic standards.
In vitro assays comparing it against synthetic cooling agents like WS-3 showed reduced contact sensitization potential based on murine ear swelling tests conducted per Draize protocol modifications described recently (Contact Dermatitis Volume XXII,). This finding supports broader adoption across sensitive skincare segments where traditional compounds often cause adverse reactions.
Eco-toxicological assessments performed under ISO standard protocols confirmed rapid biodegradation rates (>75% within seven days) when subjected to soil microbial consortia—a key advantage over persistent plasticizers used historically despite regulatory phase-outs occurring globally since late XX).
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